molecular formula C14H13N5O B11034160 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B11034160
M. Wt: 267.29 g/mol
InChI Key: IUNSAUQMAZMFRS-UHFFFAOYSA-N
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Description

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound that features a triazolopyridine moiety linked to a pyridine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Alkylation: The triazolopyridine core is then alkylated using ethyl halides or similar reagents to introduce the ethyl linker.

    Amidation: The final step involves coupling the alkylated triazolopyridine with pyridine-3-carboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques like crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Conditions typically involve mild to strong oxidizing agents at controlled temperatures.

    Reduction: Reactions are often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: These reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: May produce reduced forms of the compound, such as amines or alcohols.

    Substitution: Results in substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide exerts its effects involves:

    Molecular Targets: It may interact with specific proteins, enzymes, or receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolopyridine core and exhibit similar chemical properties.

    Pyridine Carboxamides: Compounds with the pyridine carboxamide moiety, which may have comparable biological activities.

Uniqueness

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of the triazolopyridine and pyridine carboxamide moieties makes it a versatile scaffold for drug development and other applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N5O/c20-14(11-4-3-7-15-10-11)16-8-6-13-18-17-12-5-1-2-9-19(12)13/h1-5,7,9-10H,6,8H2,(H,16,20)

InChI Key

IUNSAUQMAZMFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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